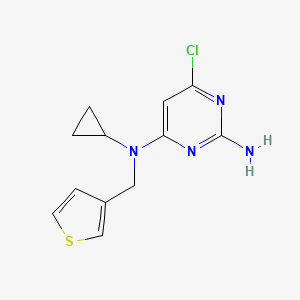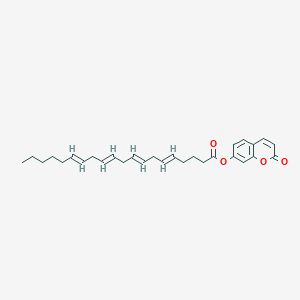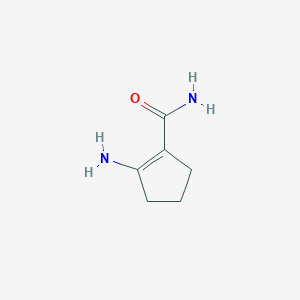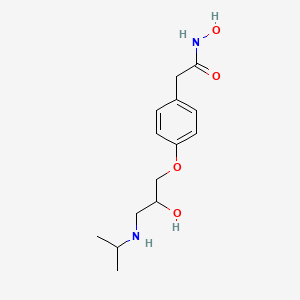
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide is a chemical compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol This compound is known for its unique structure, which includes a hydroxy group, an isopropylamino group, and a phenylacetamide moiety
準備方法
The synthesis of N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and isopropylamine.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification and amination.
Hydroxy Group Introduction: The hydroxy group is introduced through a hydroxylation reaction.
Final Product Formation: The final product, this compound, is obtained through a series of purification steps, including crystallization and filtration.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the hydroxy or amino groups, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
科学的研究の応用
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
作用機序
The mechanism of action of N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in its binding affinity and specificity, influencing its overall activity.
類似化合物との比較
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide can be compared with similar compounds such as :
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: This compound shares a similar structure but differs in the presence of an acetic acid moiety.
Esmolol: A β-blocker with a similar isopropylamino group but different overall structure and pharmacological properties.
Atenolol: Another β-blocker with structural similarities but distinct therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
特性
分子式 |
C14H22N2O4 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
N-hydroxy-2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O4/c1-10(2)15-8-12(17)9-20-13-5-3-11(4-6-13)7-14(18)16-19/h3-6,10,12,15,17,19H,7-9H2,1-2H3,(H,16,18) |
InChIキー |
PJAATZLLLVSIMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


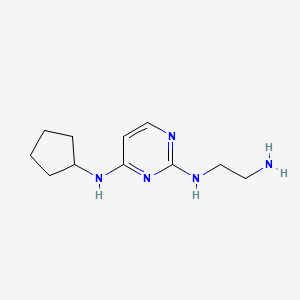


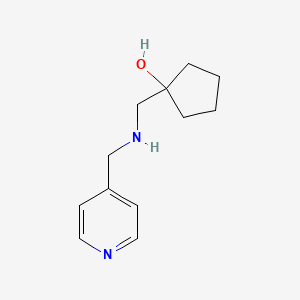
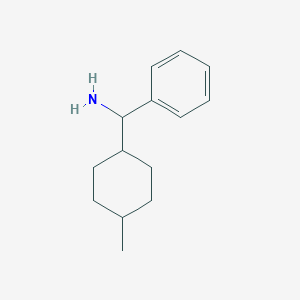

![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
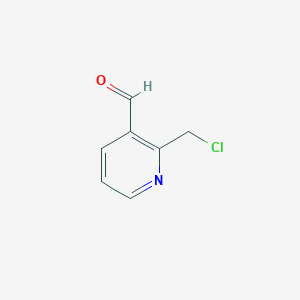
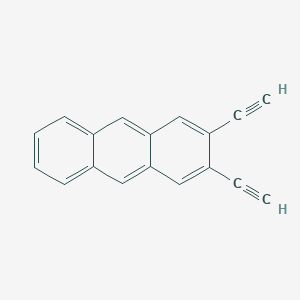
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)
